2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS2/c1-18-13(19)12-11(4-5-20-12)17-14(18)21-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSQUGMVZQKMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 1326832-24-9) is a synthetic organic molecule with potential biological activities. Its molecular formula is C14H10F2N2OS2, and it has garnered interest in pharmacological research due to its structural features that may confer various biological properties.
Molecular Details
- Molecular Formula : C14H10F2N2OS2
- Molecular Weight : 324.36 g/mol
- IUPAC Name : 2-[(2,4-difluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Structural Representation
The compound features a thieno[3,2-d]pyrimidine backbone, which is known for its diverse biological activities. The presence of difluorobenzyl and sulfanyl groups are significant in modulating its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to thieno[3,2-d]pyrimidines. Although specific data on 2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is limited, related compounds have shown promising results:
- Inhibition of Tubulin Assembly : Compounds structurally similar to thieno[3,2-d]pyrimidines have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. For instance, certain diaryl disulfides demonstrated significant inhibition of tubulin assembly, indicating potential as anticancer agents .
- Cytotoxicity Against Cancer Cell Lines : Studies on other thieno[3,2-d]pyrimidine derivatives revealed varying degrees of cytotoxicity against breast cancer cell lines (e.g., MCF-7). The IC50 values for these compounds ranged from low micromolar concentrations, suggesting that modifications in the structure can enhance or reduce activity .
The proposed mechanism of action for these compounds often involves the disruption of microtubule dynamics through binding to the colchicine site on tubulin. This mechanism is critical for developing new anticancer therapies targeting rapidly dividing cells.
Comparative Activity Table
| Compound | IC50 (μM) | Inhibition of Tubulin Assembly (%) | Inhibition of MCF-7 Cell Growth (%) |
|---|---|---|---|
| CA-4 | 1.3 | 98 | 100 |
| 2a | 5.5 | >10 | 75 |
| 3c | 1.2 | 52 | 100 |
Note: CA-4 refers to Combretastatin A-4, a known potent inhibitor used as a benchmark in these studies .
Study on Thieno[3,2-d]pyrimidine Derivatives
A comprehensive study evaluated various thieno[3,2-d]pyrimidine derivatives for their biological activities. The findings indicated that modifications in the substituents significantly impacted both cytotoxicity and inhibition of tubulin polymerization. For example:
- Fluorinated Compounds : Compounds with fluorine substituents showed enhanced activity compared to their non-fluorinated counterparts.
Future Directions
Further research is warranted to explore the specific biological activities of 2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one , including:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular interactions with tubulin and other cellular targets.
Comparison with Similar Compounds
Substitution Patterns on the Benzyl Group
- 2-[(3,4-Difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one This analog (structure described in ) replaces the 2,4-difluorobenzyl group with a 3,4-difluorobenzyl moiety.
- 6-(4-Chlorophenyl)-3-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)thieno[3,2-d]pyrimidin-4(3H)-one This derivative () incorporates a triazole group and a chlorophenyl substituent. The triazole enhances hydrogen-bonding capacity, which the target compound lacks, suggesting superior kinase inhibition (e.g., CDK2) but possibly lower blood-brain barrier penetration due to increased polarity .
Variations in the Pyrimidinone Core
- 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Substitution with a trifluoromethyl group (C16H17F3N2OS, ) introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the target compound’s methyl group. However, the propyl chain may increase steric hindrance, reducing binding pocket compatibility .
- 2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o) This compound () features a tert-butylamino group and a piperazine moiety. The amino group facilitates hydrogen bonding with biological targets (e.g., kinases), while the piperazine improves solubility. These properties contrast with the target compound’s methyl group, which lacks such interactions .
Physicochemical and Pharmacokinetic Comparisons
Q & A
Q. What are common synthetic routes for 2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one?
A typical approach involves coupling a thiol-containing intermediate (e.g., 2,4-difluorobenzyl mercaptan) with a functionalized thienopyrimidinone scaffold. For example, carbodiimide-mediated coupling (e.g., EDC·HCl) with HOBt·H₂O as an activating agent can facilitate sulfanyl group introduction . Precursor synthesis may include cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by alkylation at the N3 position. Reaction optimization (e.g., solvent, temperature) is critical to minimize side products.
Q. How is the structural identity of this compound confirmed?
Structural verification requires multi-technique analysis:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., sulfanyl linkage at C2, methyl group at N3) .
- X-ray Crystallography : Resolves absolute configuration and validates the fused thienopyrimidinone core, as demonstrated in structurally analogous compounds .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₁F₂N₂OS₂).
Q. What in vitro assays are used to evaluate biological activity?
Preliminary screens include:
- Enzyme Inhibition Assays : Dose-response studies against target enzymes (e.g., kinases, phosphatases) using fluorogenic substrates .
- Cell Viability Assays : Testing against cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
- Solubility and Stability Profiling : HPLC-based measurements in physiological buffers to guide further derivatization.
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
Key strategies include:
- Stepwise Intermediate Purification : Chromatographic isolation of intermediates (e.g., thienopyrimidinone precursors) to reduce carryover impurities .
- Catalytic System Tuning : Screening palladium or copper catalysts for cross-coupling steps to enhance efficiency.
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) to maximize yield .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or compound purity. Mitigation steps:
- Standardized Protocols : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Analytical Rigor : Use orthogonal purity assessments (e.g., HPLC, elemental analysis) to exclude batch variability .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fluorobenzyl derivatives) to identify SAR trends .
Q. What computational methods predict environmental fate and degradation pathways?
Environmental stability assessments involve:
- QSPR Modeling : Predict physicochemical properties (e.g., logP, hydrolysis rate) using software like EPI Suite .
- Metabolite Identification : LC-MS/MS to detect biotic/abiotic transformation products (e.g., sulfoxide derivatives) .
- Microcosm Studies : Simulate soil/water systems to track compound persistence under varying pH and microbial activity .
Q. How to design analogs to improve metabolic stability without compromising activity?
Rational strategies include:
- Isosteric Replacement : Substituting the sulfanyl group with sulfone or bioisosteres (e.g., 1,2,4-thiadiazole) to reduce oxidative metabolism .
- Deuterium Labeling : Incorporating deuterium at metabolically labile sites (e.g., benzyl methyl groups) to prolong half-life .
- Prodrug Approaches : Masking polar groups (e.g., phosphate esters) to enhance bioavailability .
Methodological Tables
Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| H NMR | δ 2.8–3.1 (N-CH₃), δ 4.5 (SCH₂Ar) | |
| X-ray Diffraction | Dihedral angle: Thieno-pyrimidinone core | |
| HRMS | m/z 337.0298 [M+H]⁺ (calc. 337.0295) |
Table 2. Environmental Fate Assessment Workflow
| Step | Method | Reference |
|---|---|---|
| Hydrolysis Study | pH 7.4 buffer, 37°C, HPLC monitoring | |
| Photolysis | UV irradiation (254 nm), LC-MS analysis | |
| Microbial Degradation | Soil microcosms, 16S rRNA profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
